molecular formula C10H10ClN3 B11798016 3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline

3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B11798016
M. Wt: 207.66 g/mol
InChI Key: SUXJNNNRGULRNJ-UHFFFAOYSA-N
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Description

3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with aniline under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene-2-phenyloxazol-5(4H)-one

Uniqueness

3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring and the presence of an aniline group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

3-(5-chloro-3-methylpyrazol-1-yl)aniline

InChI

InChI=1S/C10H10ClN3/c1-7-5-10(11)14(13-7)9-4-2-3-8(12)6-9/h2-6H,12H2,1H3

InChI Key

SUXJNNNRGULRNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=CC(=C2)N

Origin of Product

United States

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